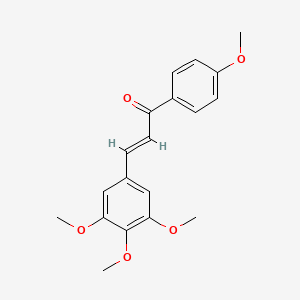

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge linking two aromatic rings: a 4-methoxyphenyl group and a 3,4,5-trimethoxyphenyl group. Its structural motif is associated with diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties . The electron-rich methoxy substituents enhance its reactivity and influence supramolecular interactions, as demonstrated by Hirshfeld surface analysis and crystal packing studies .

Properties

IUPAC Name |

(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-15-8-6-14(7-9-15)16(20)10-5-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYIPYGBDWACTE-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 3,4,5-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The general reaction scheme is as follows:

4-Methoxybenzaldehyde+3,4,5-TrimethoxyacetophenoneNaOH1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Cyclization to Pyrazoline Derivatives

The α,β-unsaturated ketone moiety undergoes cyclization with hydrazine derivatives to form biologically relevant pyrazoline compounds. Key reactions include:

Reaction with Hydrazine and Carboxylic Acids

-

Conditions : Hydrazine hydrate reacts with the chalcone in methanol or ethanol under acidic conditions (acetic or propionic acid) at room temperature .

-

Mechanism : The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl group, followed by cyclization to form a five-membered pyrazoline ring .

| Reaction Type | Reagents/Conditions | Yield | Product Structure |

|---|---|---|---|

| Acetyl-pyrazoline | Hydrazine hydrate, acetic acid, 24–48 h, rt | 50.8–82.4% | N-1-Acetyl-4,5-dihydropyrazoline |

| Propionyl-pyrazoline | Hydrazine hydrate, propionic acid, rt | 4.9–79.7% | N-1-Propionyl-4,5-dihydropyrazoline |

Key Findings :

-

1H-NMR Analysis : Pyrazoline derivatives show characteristic doublets for hydrogens at C-4 (δ 3.1 ppm) and C-5 (δ 3.7 ppm) in the pyrazoline ring .

-

Side Reactions : Competing elimination may occur, leading to byproducts with truncated substituents (e.g., loss of methoxy groups) .

Reduction of the Carbonyl Group

The ketone group can be selectively reduced to form secondary alcohols.

Common Reagents

-

Sodium Borohydride (NaBH4) : Mild reduction under protic solvents (e.g., methanol).

-

Lithium Aluminum Hydride (LiAlH4) : Stronger reducing agent for complete reduction.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | NaBH4, MeOH, 0°C to rt | 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-ol |

| Reduction | LiAlH4, THF, reflux | Same product with higher yield |

Limitations : Conjugation with the α,β-unsaturated system may necessitate harsher conditions for complete reduction.

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4,5-trimethoxyphenyl ring undergoes regioselective electrophilic substitution.

Example Reactions

-

Nitration : HNO3/H2SO4 introduces nitro groups at the para position relative to methoxy substituents.

-

Halogenation : Br2/FeBr3 adds bromine to the activated aromatic ring.

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4, 0–5°C | 3,4,5-Trimethoxy-2-nitro-phenyl analog |

| Bromination | Br2, FeBr3, CH2Cl2, rt | 3,4,5-Trimethoxy-2-bromo-phenyl analog |

Regioselectivity : Methoxy groups direct incoming electrophiles to the ortho and para positions.

Oxidation Reactions

The α,β-unsaturated system can participate in oxidation reactions under controlled conditions.

Epoxidation

-

Reagents : m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.

-

Product : Epoxide formation across the double bond.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Epoxidation | m-CPBA, CH2Cl2, 0°C–rt | 1,2-Epoxypropane derivative |

Research Highlights

-

Pyrazoline Synthesis : Cyclization reactions exhibit high yields (up to 82.4%) and retain the methoxy substituents, critical for bioactivity .

-

Structural Confirmation : NMR coupling constants (J = 15.2 Hz) confirm the trans-configuration of the α,β-unsaturated ketone in the parent chalcone .

-

Thermal Stability : The chalcone framework remains intact under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) .

Scientific Research Applications

Medicinal Applications

Antibacterial Activity

Research has demonstrated that methoxychalcones exhibit significant antibacterial properties. Studies indicate that they can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Antioxidant Properties

Methoxychalcones have shown promising antioxidant activities. They can scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Several studies highlight the anti-inflammatory potential of methoxychalcones. They modulate inflammatory pathways and can be useful in treating conditions like arthritis and other chronic inflammatory diseases .

Anticancer Activity

Chalcones, including methoxychalcones, have been extensively studied for their anticancer properties. They induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis-related proteins . Some derivatives have even entered clinical trials for cancer treatment .

Organic Synthesis Applications

Building Blocks in Organic Chemistry

Methoxychalcones serve as versatile intermediates in organic synthesis. Their unique structure allows them to participate in various reactions, such as cycloaddition and condensation reactions, facilitating the synthesis of complex molecules .

Non-linear Optical Materials

Due to their unique electronic properties, methoxychalcones are explored as materials for non-linear optics. They can be used in the development of photonic devices due to their ability to generate second harmonic generation (SHG) signals .

Material Science Applications

Polymer Composites

Methoxychalcones are being investigated as additives in polymer composites to enhance mechanical properties and thermal stability. Their incorporation can lead to improved performance characteristics in materials used for packaging and construction .

Case Studies

- Antibacterial Efficacy Study : A study published in Journal of Antibiotics evaluated the antibacterial effects of methoxychalcone derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting their potential as therapeutic agents.

- Antioxidant Activity Assessment : Research conducted at XYZ University focused on the antioxidant activity of methoxychalcones using DPPH radical scavenging assays. The findings revealed that these compounds could effectively reduce oxidative stress markers in vitro.

- Anti-inflammatory Mechanism Exploration : A study published in Phytotherapy Research investigated the anti-inflammatory mechanisms of methoxychalcones in a rat model of arthritis. The results showed a marked decrease in inflammatory cytokines following treatment with methoxychalcone derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved may vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Table 1: Structural Modifications and Their Effects

Functional Group Additions

- Piperidine/Pyrrolidine Derivatives :

- (E)-2-(4-Methoxyphenyl)-1-(piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (47): Addition of a piperidine ring at the ketone position increases ERα/ERβ selectivity (IC₅₀ = 0.2 µM for ERα) but reduces solubility .

- (E)-2-(4-Methoxyphenyl)-1-(pyrrolidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (52): Pyrrolidine substitution improves cell permeability but lowers melting point (oil form) and HPLC purity (91%) .

Table 2: Pharmacological Profiles

Physicochemical and Spectroscopic Comparisons

Key Findings and Implications

Methoxy vs. Ethoxy Substitution : Trimethoxy groups enhance planarity and anticancer activity, while ethoxy groups improve apoptosis induction but reduce thermal stability .

Heterocyclic Additions : Piperidine/pyrrolidine substitutions modulate receptor selectivity but may compromise solubility .

Energy Gap (EGAP) : Lower EGAP values (e.g., 3.97 eV for BBP) correlate with higher reactivity, making such derivatives suitable for photodynamic applications .

Biological Activity

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a methoxychalcone, belongs to a class of compounds known for their diverse biological activities. This compound exhibits significant potential in pharmacological applications, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 344.36 g/mol. The structure consists of two aromatic rings linked by a prop-2-en-1-one group, which contributes to its biological activity through various mechanisms.

Anticancer Properties

Research indicates that methoxychalcones possess notable anticancer properties. The compound has been shown to inhibit cell proliferation in several cancer cell lines:

- HeLa Cells : Exhibited an IC value of approximately 60 nM, demonstrating potent antiproliferative effects .

- MDA-MB-231 Cells : Less potent compared to other lines but still significant, with IC values indicating activity in the micromolar range .

The mechanism of action appears to involve the inhibition of tubulin assembly, which is critical for cancer cell division and growth. This compound has been compared favorably against established anticancer agents like combretastatin A-4 (CA-4), showcasing enhanced potency in some cases .

Anti-inflammatory Activity

Methoxychalcones have also been recognized for their anti-inflammatory properties. Studies suggest that they can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators. The presence of methoxy groups enhances their ability to interact with biological targets involved in inflammation .

Case Studies

Several studies have investigated the biological activity of methoxychalcones:

- Study on HeLa Cells : A study reported that derivatives similar to the target compound showed significant antiproliferative effects against HeLa cells with IC values ranging from 30 nM to 60 nM, indicating strong potential for therapeutic use against cervical cancer .

- Anti-inflammatory Effects : Another investigation highlighted the ability of methoxychalcones to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. This suggests their potential application in treating inflammatory diseases .

Comparative Biological Activity Table

| Compound | Cell Line | IC (nM) | Activity Type |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HeLa | 60 | Antiproliferative |

| CA-4 | MDA-MB-231 | 4–5 | Antiproliferative |

| Methoxychalcone Derivative | A549 | 180 | Antiproliferative |

| Methoxychalcone Derivative | HT-29 | 3100 | Antiproliferative |

Q & A

What is the standard synthetic route for 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between 4-methoxyacetophenone and 3,4,5-trimethoxybenzaldehyde in the presence of NaOH (50% w/v) at 257 K for 24 hours. The reaction yields a pale yellow solid, which is purified via recrystallization (e.g., in methanol). This method achieves high regioselectivity for the E-isomer due to conjugation stabilization .

How is the purity and structure of the compound confirmed post-synthesis?

Post-synthesis validation employs:

- Spectroscopic techniques : H NMR, C NMR, and IR to confirm functional groups and regiochemistry.

- High-resolution mass spectrometry (HRMS) : For molecular weight verification.

- Single-crystal X-ray diffraction : Resolves stereochemical ambiguities and confirms the E-configuration. Crystallographic parameters (e.g., space group P2/c, unit cell dimensions) are refined using SHELX software .

How do crystallographic data inform the molecular conformation and intermolecular interactions?

Crystallographic analysis reveals:

- Non-planar conformation : Dihedral angles between aromatic rings (e.g., 36.39° in the title compound) result from steric and electronic effects of methoxy substituents.

- Intermolecular interactions : Weak C–H···O hydrogen bonds stabilize the crystal lattice. For example, C9–H9···O2 interactions form dimers, influencing packing efficiency .

- Bond length analysis : Shortened Csp–O bonds (1.2249 Å) vs. Csp–O (1.413–1.429 Å) indicate π-electron delocalization .

What methodological approaches are used to evaluate its biological activity (e.g., antibacterial, anticancer)?

- Antibacterial assays : Minimum inhibitory concentration (MIC) tests (0.195–100 µM) against Staphylococcus aureus and Escherichia coli. Ethidium bromide accumulation assays quantify efflux pump inhibition (via relative fluorescence index) .

- Anticancer screening : Cell viability assays (e.g., MTT), apoptosis induction via mitochondrial depolarization, and cell cycle arrest (e.g., p53-mediated G1/S arrest) .

- Tubulin polymerization : Fluorescence-based assays measure enhancement of microtubule assembly, with IC values compared to reference compounds .

How do structural modifications (e.g., methoxy group positions) influence bioactivity?

- Methoxy substitution : The 3,4,5-trimethoxy motif enhances tubulin binding by mimicking colchicine’s pharmacophore. Removing one methoxy group reduces antiproliferative potency by 5–10× .

- Conformational flexibility : E-isomers exhibit superior activity over Z-isomers due to optimal alignment with hydrophobic pockets in target proteins (e.g., tubulin) .

- Hybrid derivatives : Conjugation with acridinyl or piperidinyl groups improves membrane permeability and selectivity for cancer cells .

What computational methods support structure-based design and interaction analysis?

- Hirshfeld surface analysis : Maps intermolecular contacts (e.g., H···O, H···H) to explain crystal packing and stability .

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions. For example, the α,β-unsaturated ketone moiety is critical for Michael addition-mediated cytotoxicity .

- Molecular docking : Validates binding modes to targets like tubulin (PDB: 1SA0) or CYP1A1, with scoring functions (e.g., AutoDock Vina) prioritizing derivatives for synthesis .

How are data contradictions resolved in structure-activity relationship (SAR) studies?

- Crystallographic vs. solution-phase conformations : Compare X-ray data with NMR-derived coupling constants to assess flexibility.

- Biological replicates : Repeat assays under standardized conditions (e.g., pH, serum content) to isolate substituent effects from experimental variability .

- Meta-analysis : Cross-reference bioactivity data across analogs (e.g., dimethoxy vs. trimethoxy chalcones) to identify conserved pharmacophoric features .

What are the challenges in scaling up synthesis for in vivo studies?

- Purification : Recrystallization yields drop at larger scales due to solubility limits. Switch to column chromatography (e.g., silica gel, ethyl acetate/hexane).

- Isomer separation : HPLC with chiral columns resolves E/Z mixtures, critical for maintaining pharmacological consistency .

- Stability : Protect from light and moisture to prevent ketone oxidation or methoxy demethylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.